molecular formula C21H19FN2O2 B6547452 N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-34-8

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547452
CAS No.: 946311-34-8
M. Wt: 350.4 g/mol
InChI Key: DGRHDYJHDULPMB-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a 6-oxo-1,6-dihydropyridine core substituted with a 2-fluorophenylmethyl group at position 1 and a 2-ethylphenyl carboxamide at position 2. Such structural features are common in protease inhibitors and receptor-targeted agents, as seen in related compounds from and .

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-2-15-7-4-6-10-19(15)23-21(26)17-11-12-20(25)24(14-17)13-16-8-3-5-9-18(16)22/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRHDYJHDULPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Group

The carboxamide group’s phenyl ring substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Weight Key Features
N-(2-ethylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 2-ethylphenyl 380.37 (calc.) High lipophilicity, metabolic stability
BG15463 3-chloro-4-fluorophenyl 374.77 Electron-withdrawing Cl/F groups; increased polarity
N-(3-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide 3-methylphenyl 352.37 Reduced steric bulk compared to ethyl
DYT10592 2-(dimethylamino)ethyl 365.84 Basic amine group; enhanced solubility

Structural Insights :

  • However, the chloro substituent may increase toxicity risks compared to ethyl .
  • 3-Methylphenyl Analog : The smaller methyl group reduces steric hindrance, possibly improving binding kinetics but lowering metabolic stability due to decreased lipophilicity .

Modifications to the Benzyl Group

The 2-fluorophenylmethyl group is a conserved feature in many analogs, but variations exist:

Compound Name Benzyl Group Substitution Impact on Properties
Target Compound 2-fluorophenylmethyl Fluorine enhances metabolic stability and π-π stacking
1-[(4-methoxyphenyl)methyl] analog 4-methoxyphenylmethyl Methoxy group increases polarity; may reduce bioavailability
1-[(3-methoxybenzyl)] analog 3-methoxybenzyl Altered electronic effects; potential for H-bonding

Functional Implications :

  • 4-Methoxyphenylmethyl : The methoxy group’s electron-donating nature could reduce binding affinity in hydrophobic pockets but improve solubility .
  • 3-Methoxybenzyl : The meta-substitution may sterically hinder interactions compared to the target compound’s 2-fluorophenylmethyl group .

Core Heterocycle Modifications

Pyridine vs. pyridazine cores are observed in related compounds:

Compound Name Core Structure Key Differences
Target Compound Dihydropyridine Planar structure; moderate hydrogen-bonding capacity
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pyridazinone Additional nitrogen atom; increased polarity and H-bonding potential

Biological Relevance: Pyridazinone derivatives (e.g., compound 8 in ) often exhibit stronger inhibition of proteases due to enhanced hydrogen bonding with catalytic residues. However, the dihydropyridine core in the target compound may offer better pharmacokinetic profiles due to reduced polarity .

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